2-O-Methyl PAF C-16

描述

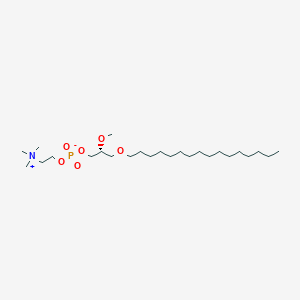

1-O-Hexadecyl-2-O-methyl-sn-glyceryl-3-phosphorylcholine is a synthetic glycerophospholipid characterized by an ether-linked hexadecyl (C16) chain at the sn-1 position, a methyl group at the sn-2 position, and a phosphorylcholine head at the sn-3 position. This structure distinguishes it from naturally occurring phospholipids, which typically feature ester-linked fatty acyl chains. The ether linkage confers metabolic stability, while the methyl substitution at sn-2 modulates its biological activity . Such modifications are of interest in drug delivery and lipidomics research due to their influence on membrane interactions and signaling pathways.

属性

IUPAC Name |

[(2R)-3-hexadecoxy-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(29-5)24-32-33(27,28)31-22-20-26(2,3)4/h25H,6-24H2,1-5H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRKXGAJMGLIM-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000084 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78858-44-3 | |

| Record name | 1-Hexadecyl-2-methoxyglycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078858443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件: 2-O-甲基 PAF C-16 是通过将甲基连接到 PAF 分子的 sn-2 位置通过醚键来合成的 . 该合成涉及以下步骤:

起始原料: 合成从 PAF 分子的制备开始。

工业生产方法: 该工艺通过适当调整反应条件和纯化技术进行放大,以确保高产率和纯度 .

化学反应分析

反应类型: 2-O-甲基 PAF C-16 经历各种化学反应,包括:

还原: 可以进行还原反应来修饰分子上的官能团.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢.

还原: 使用还原剂如氢化铝锂和硼氢化钠.

取代: 取代反应通常涉及亲核试剂如胺或硫醇.

主要产物:

氧化产物: 生物活性改变的氧化衍生物.

还原产物: 官能团修饰的还原形式.

取代产物: 具有不同生物学特性的取代类似物.

科学研究应用

Chemical Properties and Structure

- Chemical Formula: C25H54NO6P

- CAS Number: 78858-44-3

- Molecular Weight: 487.69 g/mol

The compound features a long-chain alkyl group (hexadecyl) and a methyl ether at the second position of the glycerol backbone, which influences its interaction with biological membranes and cellular components.

Cell Signaling Modulation

ET-16-OCH3-GPC has been shown to inhibit diacylglycerol kinase (DGK) activity in various cell types, including WEHI-3B cells. This inhibition affects the phosphorylation of diacylglycerol, a crucial step in lipid signaling pathways. Studies indicate that concentrations of 50 µM can inhibit DGK activity by approximately 70%, highlighting its potential as a tool for modulating signal transduction pathways in research settings .

Liposomal Drug Delivery

The unique structure of ET-16-OCH3-GPC makes it suitable for incorporation into liposomal formulations. Its ability to form stable liposomes enhances the delivery of hydrophobic drugs. Research has demonstrated that liposomes containing this compound can improve the bioavailability and efficacy of various therapeutic agents by facilitating their transport across biological barriers .

Neuroprotective Effects

Studies have indicated that ET-16-OCH3-GPC exhibits neuroprotective properties, particularly in models of neuronal injury. The compound accumulates in damaged brain tissue and may play a role in regulating neuronal survival through its effects on lipid metabolism and signaling pathways . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Therapeutic Potential

The therapeutic implications of ET-16-OCH3-GPC are broad, ranging from anti-inflammatory applications to potential uses in cancer therapy due to its ability to modulate cell signaling pathways involved in proliferation and apoptosis. Its role as a phospholipid mimic allows for targeted interventions in lipid-mediated processes within cells.

作用机制

2-O-甲基 PAF C-16 通过与细胞膜上的 PAF 受体相互作用发挥其作用 . 该化合物与这些受体的结合会触发细胞内信号传导事件的级联反应,从而导致各种生物反应 . 涉及的关键途径包括磷脂酶 C 的激活和细胞内钙的释放 . 此外,该化合物调节一氧化氮和其他信号分子的产生 .

类似化合物:

PAF C-18: 具有在 sn-1 位置具有 18 个碳链的 PAF 类似物.

己酰氨基 PAF C-16: 具有连接到末端氨基的额外 4 个碳链的 PAF 类似物.

2-O-甲基 PAF: 具有在 sn-2 位置具有甲基的 PAF 类似物.

吡咯烷基 PAF: 具有连接到甘油主链的 5 元内酰胺环的 PAF 类似物.

独特性: 2-O-甲基 PAF C-16 因其在 sn-2 位置的特定结构修饰而具有独特性,该修饰赋予了独特的生物学特性 . 这种修饰允许对 sn-2 位置在 PAF 介导的信号传导中的作用及其潜在的治疗应用进行有针对性的研究 .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The activity of glycerophospholipids depends critically on their substituents at the sn-1 and sn-2 positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 1-O-Hexadecyl-2-O-Methyl-sn-Glyceryl-3-Phosphorylcholine and Analogs

Critical Observations

Ether vs. Ester Linkages :

- Ether-linked sn-1 chains (e.g., in PAF-C16 and the target compound) resist enzymatic hydrolysis, enhancing metabolic stability compared to ester-linked analogs like 1-palmitoyl-2-oleoyl-PC .

- The target compound’s sn-2 methyl ether group likely reduces receptor-binding affinity compared to PAF-C16’s acetyl ester, which is critical for platelet activation .

Chain Length and Unsaturation: Polyunsaturated sn-2 acyl chains (e.g., eicosapentaenoyl in C16-20:5 PC) enhance membrane fluidity and are associated with anti-inflammatory effects . Saturated acyl chains (e.g., stearoyl in 1-stearoyl-2-linoleoyl-PC) increase lipid bilayer rigidity, influencing enzyme accessibility .

Biological Activity :

- PAF-C16 : The acetyl group at sn-2 is essential for high-affinity binding to the PAF receptor, triggering platelet aggregation at picomolar concentrations .

- Target Compound : The methyl group at sn-2 likely abolishes platelet activation but may retain utility as a stable lipid anchor or inhibitor.

- Lysophospholipids (e.g., 1-arachidoyl-2-hydroxy-PC): Act as signaling molecules via G-protein-coupled receptors, distinct from diacyl phospholipids .

生物活性

1-O-Hexadecyl-2-O-methyl-SN-glyceryl-3-phosphorylcholine (ET-16-OCH3-GPC) is a synthetic phospholipid that has garnered attention for its biological activity, particularly in the context of cellular signaling and lipid metabolism. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOP

- Molecular Weight : 495.68 g/mol

- CAS Number : 78858-44-3

ET-16-OCH3-GPC is characterized by a hexadecyl chain at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, making it a unique structural analog of diacylglycerol (DAG).

Inhibition of Diacylglycerol Kinase

Research indicates that ET-16-OCH3-GPC significantly inhibits diacylglycerol kinase (DGK) activity in WEHI-3B cells. The inhibition is dose-dependent, with an IC value of approximately 8.5 µM. When cells are pre-treated with 50 µM ET-16-OCH3-GPC prior to activation with phorbol 12-myristate 13-acetate (TPA), DGK activity is reduced by about 70% . This suggests that ET-16-OCH3-GPC can modulate signaling pathways that depend on DAG, thereby influencing various cellular responses.

Protein Kinase C Inhibition

ET-16-OCH3-GPC also acts as an inhibitor of protein kinase C (PKC), which is crucial for mediating cellular responses to growth factors and hormones. Studies have shown that ET-16-OCH3-GPC inhibits the respiratory burst in human neutrophils induced by phorbol dibutyrate and formyl-methionyl-leucyl-phenylalanine (fMLP) with an IC around 80 µM . This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Impact on Cell Viability and Metabolic Activity

In various studies, ET-16-OCH3-GPC has been evaluated for its effects on cell viability and metabolic activity. For instance, exposure to this compound has shown to alter lipid profiles in treated cells, suggesting a role in lipid metabolism modulation. Specifically, significant changes were observed in the levels of phosphatidylcholine and sphingomyelin species following treatment, indicating alterations in membrane composition and function .

Case Studies and Research Findings

- Inhibition of Neutrophil Activation : A study highlighted that ET-16-OCH3-GPC effectively inhibited PKC-mediated activation in neutrophils, suggesting its potential use in managing inflammatory diseases .

- Lipidomic Profiling : Research utilizing lipidomic approaches revealed that treatment with ET-16-OCH3-GPC led to significant up-regulation and down-regulation of various lipid classes, emphasizing its role in influencing cellular lipid metabolism .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphorylcholine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves regioselective acylation and phosphorylation. For example, analogous phosphatidylcholines are synthesized using glycerol-3-phosphocholine (GPC) and dibutyltin oxide (DBTO) under anhydrous conditions to control stereochemistry . Purity validation employs:

- HPLC : To separate and quantify isomers.

- NMR Spectroscopy : Key diagnostic signals include the methyl group resonance at δ 3.3–3.5 ppm (O-methyl) and the hexadecyl chain protons (δ 1.2–1.6 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C26H54NO7P for related compounds, exact mass 547.36 Da) .

Q. How can researchers characterize the structural integrity of this compound in lipid bilayers?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures to assess alkyl chain packing .

- Langmuir Trough Experiments : Quantifies monolayer stability and lateral pressure-area isotherms .

- Fluorescence Anisotropy : Probes membrane fluidity using dyes like DPH (1,6-diphenyl-1,3,5-hexatriene) .

Advanced Research Questions

Q. How do variations in alkyl chain length (e.g., hexadecyl vs. octadecyl) affect its interaction with lipid bilayers?

- Methodological Answer :

- Comparative Studies : Use analogs like 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C28H58NO7P, 551.74 Da) to evaluate chain length effects on membrane curvature and permeability .

- Molecular Dynamics Simulations : Predicts hydrophobic mismatch effects; longer chains increase bilayer thickness by ~2–4 Å .

- Table 1 : Chain Length Impact on Phase Transition Temperatures

| Chain Length | Phase Transition (°C) | Source |

|---|---|---|

| C16:0 | 42–45 | |

| C18:0 | 48–52 |

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Curves : Test concentrations across 3–4 log units to identify biphasic effects .

- Cell-Specific Assays : Compare primary macrophages (e.g., RAW 264.7) vs. endothelial cells (HUVECs) to isolate signaling pathways .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from studies using standardized models (e.g., murine peritonitis) .

Q. How can researchers validate the compound’s stereochemical configuration in complex biological matrices?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients (85:15 v/v) to resolve sn-1 vs. sn-2 isomers .

- Enzymatic Hydrolysis : Phospholipase A2 selectively cleaves sn-2 acyl chains, confirming positional integrity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in lipid signaling studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。